Methyl beta-cyclodextrin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

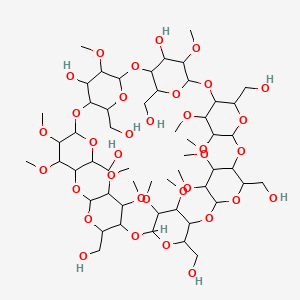

5,10,15,20,25,30,35-heptakis(hydroxymethyl)-37,39,40,41,42,43,44,45,46,47,48,49-dodecamethoxy-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontane-36,38-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H94O35/c1-64-36-28(63)30-21(14-56)76-48(36)83-29-20(13-55)77-49(37(65-2)27(29)62)85-31-22(15-57)79-51(44(72-9)38(31)66-3)87-33-24(17-59)81-53(46(74-11)40(33)68-5)89-35-26(19-61)82-54(47(75-12)42(35)70-7)88-34-25(18-60)80-52(45(73-10)41(34)69-6)86-32-23(16-58)78-50(84-30)43(71-8)39(32)67-4/h20-63H,13-19H2,1-12H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZOUYRAONFXZSI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C2C(OC1OC3C(OC(C(C3OC)OC)OC4C(OC(C(C4OC)OC)OC5C(OC(C(C5OC)OC)OC6C(OC(C(C6OC)OC)OC7C(OC(C(C7OC)OC)OC8C(OC(O2)C(C8O)OC)CO)CO)CO)CO)CO)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H94O35 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1303.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of Methyl-Beta-Cyclodextrin in Cholesterol Extraction from Membranes: An In-Depth Technical Guide

Introduction: Beyond a Simple Sequestrant - Understanding Methyl-β-Cyclodextrin

For researchers, scientists, and drug development professionals investigating cellular processes influenced by membrane cholesterol, methyl-β-cyclodextrin (MβCD) has emerged as an indispensable tool. This guide provides a comprehensive technical overview of MβCD, delving into its mechanism of action, offering field-proven experimental protocols, and addressing the critical nuances required for its effective and reliable application. Our focus extends beyond simple procedural steps to elucidate the causal relationships that govern the interaction of MβCD with cellular membranes, empowering researchers to design and interpret experiments with a higher degree of confidence and scientific rigor.

At its core, MβCD is a cyclic oligosaccharide, a derivative of β-cyclodextrin, composed of seven α-1,4-linked D-glucopyranose units.[1] Its structure resembles a truncated cone, with a hydrophilic exterior that imparts high water solubility and a hydrophobic inner cavity.[1] This unique architecture is the key to its function, allowing it to encapsulate lipophilic molecules, most notably cholesterol, and effectively shuttle them from the cellular membrane into the aqueous medium.[2] The methylation of the parent β-cyclodextrin enhances its solubility and cholesterol-binding capacity, making it a more efficient extraction agent.[2]

The Mechanism of Cholesterol Extraction: A Dynamic Interplay

The process of cholesterol extraction by MβCD is not a simple passive diffusion but rather a dynamic and multi-step interaction with the cell membrane. Current evidence supports a model where MβCD molecules in the aqueous phase first interact with the membrane surface.

Molecular dynamics simulations and experimental data suggest that MβCD molecules can form dimers in solution, and these dimers have a high affinity for the membrane surface. The orientation of these dimers is crucial; a perpendicular arrangement relative to the membrane plane is thought to be the most effective for cholesterol extraction. This interaction destabilizes the local packing of cholesterol molecules within the lipid bilayer, lowering the energetic barrier for their removal.

The cholesterol molecule then partitions from the membrane into the hydrophobic cavity of the MβCD dimer, forming a stable inclusion complex. This complex subsequently desorbs from the membrane surface into the aqueous medium. The entire process is thermodynamically favorable and spontaneous, driven primarily by hydrophobic interactions.

Caption: MβCD-mediated cholesterol extraction workflow.

Quantitative Parameters of Methyl-β-Cyclodextrin and its Interaction with Cholesterol

For the precise design of experiments, a clear understanding of the quantitative aspects of MβCD and its interaction with cholesterol is essential. The following table summarizes key parameters.

| Parameter | Value | Source(s) |

| Average Molecular Weight | ~1310 g/mol (variable depending on methylation) | [3] |

| Solubility in Water | High | [1] |

| Cholesterol Inclusion Complex Stoichiometry | Predominantly 2:1 (MβCD:Cholesterol) | |

| Thermodynamics of Binding | Spontaneous and thermodynamically favorable | |

| Binding Affinity (Kd) | Not well-defined as a single value; interaction is complex and dependent on experimental conditions. | N/A |

Experimental Protocol: A Self-Validating System for Cholesterol Depletion

The following protocol provides a robust framework for performing cholesterol depletion experiments using MβCD. It is crucial to recognize that optimal conditions, particularly MβCD concentration and incubation time, are highly cell-type dependent and must be empirically determined.[2]

Materials

-

Methyl-β-cyclodextrin (MβCD) powder

-

Cell culture medium (serum-free for treatment)

-

Phosphate-buffered saline (PBS)

-

Cells of interest cultured to ~80% confluency

-

Cholesterol

-

Reagents for cholesterol quantification assay (e.g., Amplex Red Cholesterol Assay Kit)

-

Reagents for cell viability assay (e.g., Trypan Blue, MTT)

Step-by-Step Methodology

-

Preparation of MβCD Stock Solution:

-

Dissolve MβCD powder in serum-free cell culture medium to a final concentration of 100 mM.

-

Sterile-filter the solution through a 0.22 µm filter.

-

Store the stock solution at 4°C for up to one month.

-

-

Preparation of Cholesterol-Loaded MβCD (Control):

-

Prepare a stock solution of cholesterol in an organic solvent (e.g., chloroform:methanol 1:1).

-

Aliquot the desired amount of cholesterol solution into a glass tube and evaporate the solvent under a stream of nitrogen to form a thin film.

-

Add the prepared MβCD solution to the cholesterol film. The molar ratio of MβCD to cholesterol should be optimized, but a starting point is often around 8:1.

-

Incubate the mixture overnight at 37°C with constant agitation to allow for the formation of the inclusion complex. The solution should be clear after complexation.

-

-

Cell Treatment:

-

Wash the cultured cells twice with pre-warmed PBS.

-

Add pre-warmed serum-free medium containing the desired final concentration of MβCD to the cells. It is critical to perform a dose-response and time-course experiment to determine the optimal, non-toxic concentration and incubation time for your specific cell type.[4] Typical starting concentrations range from 1 mM to 10 mM, and incubation times from 15 to 60 minutes.

-

For control experiments, treat a parallel set of cells with the cholesterol-loaded MβCD solution at the same MβCD concentration. This is a crucial control to account for any effects of MβCD itself that are independent of cholesterol depletion.

-

Incubate the cells at 37°C in a CO2 incubator for the predetermined time.

-

-

Post-Treatment Processing:

-

After incubation, remove the MβCD-containing medium and wash the cells three times with pre-warmed PBS to remove any residual MβCD.

-

The cells are now ready for downstream applications, such as functional assays, or for lysis and subsequent biochemical analysis.

-

-

Quantification of Cholesterol Depletion:

-

Lyse the treated and control cells using an appropriate lysis buffer.

-

Determine the total cholesterol content in the cell lysates using a suitable cholesterol quantification assay according to the manufacturer's instructions.

-

Normalize the cholesterol content to the total protein concentration of the lysate.

-

-

Assessment of Cell Viability:

-

In parallel with the cholesterol depletion experiment, perform a cell viability assay on cells treated with the same range of MβCD concentrations and incubation times. This is essential to ensure that the observed effects are due to cholesterol depletion and not to MβCD-induced cytotoxicity.

-

Caption: Experimental workflow for MβCD-mediated cholesterol depletion.

Scientific Integrity and Trustworthiness: Navigating the Nuances

The utility of MβCD as a research tool is contingent upon a thorough understanding of its potential off-target effects and the implementation of appropriate controls.

-

Cytotoxicity: High concentrations or prolonged exposure to MβCD can lead to cell death. The cytotoxic threshold varies significantly between cell types.[4] Therefore, it is imperative to perform a careful dose-response and time-course analysis to identify a sub-lethal concentration that effectively depletes cholesterol without compromising cell viability.

-

Non-Specific Lipid Extraction: While MβCD shows a high affinity for cholesterol, it is not entirely specific. At higher concentrations, it can also extract other membrane lipids, such as phospholipids and sphingolipids.[2] This underscores the importance of using the lowest effective concentration of MβCD.

-

The Indispensable Control - Cholesterol-Loaded MβCD: The use of cholesterol-loaded MβCD is a non-negotiable control in any cholesterol depletion experiment. This control exposes the cells to MβCD without causing a net efflux of cholesterol, thereby allowing the researcher to distinguish between effects caused by cholesterol depletion and those caused by the MβCD molecule itself.[1]

-

Cell-Type Specificity: The lipid composition and organization of the plasma membrane can vary significantly between different cell types. Consequently, the efficiency of cholesterol extraction and the susceptibility to MβCD-induced cytotoxicity will also differ.[2] A protocol optimized for one cell line may not be suitable for another. Empirical optimization for each new cell type is a cornerstone of robust experimental design. For example, studies have shown different optimal MβCD concentrations and incubation times for HeLa cells, Jurkat T-cells, and human mesenchymal stem cells.[4][5]

Conclusion: A Powerful Tool Requiring a Deft Hand

Methyl-β-cyclodextrin is a powerful and versatile tool for investigating the multifaceted roles of cholesterol in cellular biology. Its ability to acutely and reversibly deplete membrane cholesterol provides a window into a wide array of cellular processes. However, its effective use demands a nuanced understanding of its mechanism of action, a commitment to rigorous experimental design, and a vigilant awareness of its potential off-target effects. By adhering to the principles of empirical optimization, employing the appropriate controls, and interpreting results within the context of the specific cellular system, researchers can harness the full potential of MβCD to generate reliable and insightful data.

References

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol Depletion using Methyl-β-cyclodextrin. Methods in Molecular Biology, 1232, 91–102. [Link]

-

Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(6), 1311–1324. [Link]

-

Sohn, J., Lin, H., Fritch, M. R., & Tuan, R. S. (2018). Effects of methyl-β-cyclodextrin (MβCD) and cholesterol (chol) on human mesenchymal stem cells. ResearchGate. [Link]

-

Rodal, S. K., Skretting, G., Garred, O., Vilhardt, F., van Deurs, B., & Sandvig, K. (1999). Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. Molecular Biology of the Cell, 10(4), 961–974. [Link]

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol Depletion Using Methyl-β-cyclodextrin. Springer Nature. [Link]

-

Huang, C.-Y., & Huang, J.-Y. (2024). Methyl β-Cyclodextrin-sperm-mediated gene editing (MBCD-SMGE): a simple and efficient method for targeted mutant mouse production. Cell & Bioscience, 14(1), 23. [Link]

-

Gherghel, D., et al. (2019). Effect of different MBCD concentrations on cholesterol content and cell viability. ResearchGate. [Link]

-

de la Torre, V. G., & Andreu, D. (2010). Cholesterol Removal by Methyl-β-Cyclodextrin Inhibits Poliovirus Entry. Journal of Virology, 84(10), 4917–4927. [Link]

-

Sanchez, S. A., Tricerri, M. A., & Gratton, E. (2011). Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles. Biophysical Journal, 101(1), 135–144. [Link]

-

Brown, A. C., et al. (2016). Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells. ASSAY and Drug Development Technologies, 14(7), 411–422. [Link]

Sources

- 1. diva-portal.org [diva-portal.org]

- 2. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analytical Characterization of Methyl-β-Cyclodextrin for Pharmacological Activity to Reduce Lysosomal Cholesterol Accumulation in Niemann-Pick Disease Type C1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Methyl β-Cyclodextrin-sperm-mediated gene editing (MBCD-SMGE): a simple and efficient method for targeted mutant mouse production - PMC [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to Methyl-β-Cyclodextrin (MβCD) in Laboratory Research

Introduction: Unlocking Cellular Mechanisms with a Versatile Oligosaccharide

In the landscape of modern cell biology and pharmaceutical development, few reagents offer the versatility and utility of Methyl-β-cyclodextrin (MβCD). This modified cyclic oligosaccharide has become an indispensable tool for researchers seeking to manipulate cellular environments with precision. At its core, MβCD is a highly water-soluble, toroidal molecule with a hydrophobic interior and a hydrophilic exterior.[1] This unique structure allows it to act as a molecular "host," encapsulating lipophilic "guest" molecules, most notably cholesterol, from biological membranes.

This guide provides an in-depth technical overview of the fundamental properties of MβCD for laboratory use. Moving beyond a simple recitation of facts, we will delve into the causality behind its mechanisms, provide validated experimental frameworks, and address the critical considerations necessary for generating robust and reproducible data. Whether your focus is on dissecting the role of lipid rafts in signal transduction, enhancing the solubility of a novel drug candidate, or understanding the intricacies of membrane trafficking, a thorough understanding of MβCD is paramount. This document is structured to serve as a practical and authoritative resource for researchers, scientists, and drug development professionals who employ this powerful reagent in their work.

Section 1: Core Physicochemical Properties of MβCD

The efficacy of MβCD in a laboratory setting is a direct result of its unique chemical structure. It is a derivative of β-cyclodextrin, a naturally occurring cyclic oligosaccharide composed of seven glucopyranose units.[2] The critical modification—the random methylation of hydroxyl groups on these glucose units—is what transforms a poorly soluble natural compound into a highly soluble and efficient laboratory tool.[1][3] This methylation significantly enhances its aqueous solubility compared to its parent compound, β-cyclodextrin.[3]

Molecular Structure: A Hydrophobic Trap

The seven glucopyranose units of MβCD are linked in a ring, forming a truncated cone or torus shape.[1][2] The arrangement of the glucose units orients the primary hydroxyl groups toward the narrower rim and the secondary hydroxyl groups toward the wider rim of the cone. This configuration creates a hydrophilic outer surface, rendering the molecule highly soluble in aqueous buffers.

Conversely, the interior of the torus is lined with the skeletal carbons and ethereal oxygens of the glucose units, creating an electron-rich, non-polar (hydrophobic) cavity.[1] It is this hydrophobic core that provides MβCD with its signature ability to form inclusion complexes with similarly sized non-polar molecules, effectively shielding them from the aqueous environment.

Key Physicochemical Data

For practical laboratory use, a clear understanding of MβCD's physical and chemical properties is essential for accurate preparation and application. The following table summarizes its key characteristics.

| Property | Value / Description | Source(s) |

| CAS Number | 128446-36-6 | [4][5][6][7] |

| Average Molecular Formula | C₄₂H₇₀₋ₙO₃₅·(CH₃)ₙ (where n is the degree of substitution) | [2] |

| Average Molecular Weight | ~1303.3 g/mol to ~1320 g/mol (varies by lot and degree of methylation) | [8][9] |

| Appearance | White to off-white powder | [2][9][10] |

| Solubility in Water | Highly soluble; reported values range from 50 mg/mL to 800 g/L at 25°C.[9][10][11] | |

| Other Solubilities | Soluble in methanol, ethanol, DMSO, and DMF.[2][9][12] | |

| Degree of Substitution | Typically 1.7 to 1.9 methyl groups per glucopyranose unit. | [13] |

| Storage | Store at room temperature in a tightly sealed container.[2][14] |

Section 2: Mechanism of Action: Host-Guest Inclusion and Membrane Interaction

The primary mechanism underpinning MβCD's utility is the formation of non-covalent "host-guest" inclusion complexes. The energetically favorable interaction occurs when a lipophilic molecule (the guest) is sequestered within the hydrophobic cavity of the MβCD molecule (the host), displacing water molecules.

Cholesterol Sequestration from Cellular Membranes

The most prominent application of MβCD is the acute depletion of cholesterol from the plasma membranes of mammalian cells.[15][16][17] Cholesterol, an essential lipid for maintaining membrane fluidity and organization, fits snugly within the MβCD cavity.[15] When MβCD is introduced into the extracellular medium, it establishes a concentration gradient that drives the partitioning of cholesterol from the cell membrane into the MβCD molecules. This process is highly efficient, allowing for rapid and titratable cholesterol removal within minutes.[15][18]

This sequestration has profound effects on membrane architecture, most notably the disruption of "lipid rafts"—specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as organizing centers for cell signaling molecules.[15][16] By depleting cholesterol, MβCD effectively disassembles these rafts, providing a powerful method to study their role in cellular processes like signal transduction and endocytosis.[11][19]

Caption: MβCD extracts cholesterol from the plasma membrane to form a stable inclusion complex.

Section 3: Core Laboratory Applications & Methodologies

The ability of MβCD to selectively manipulate molecular environments makes it a cornerstone of many experimental designs. Here, we detail validated protocols for its two primary applications, emphasizing the rationale and necessary controls for scientific rigor.

Membrane Cholesterol Depletion

Causality & Rationale: The acute removal of cholesterol is a fundamental technique to investigate cellular processes that depend on membrane integrity and the organization of lipid rafts.[15][18] This includes studying receptor signaling, virus entry, endocytosis, and membrane trafficking.[1][19] The protocol below provides a framework for controlled cholesterol depletion from cultured cells.

Experimental Protocol: Acute Cholesterol Depletion in Cultured Mammalian Cells

This protocol is a self-validating system that includes essential controls to differentiate the specific effects of cholesterol removal from other potential stressors.

-

Materials:

-

Methyl-β-cyclodextrin (MβCD), powder (e.g., Sigma-Aldrich, CAS 128446-36-6)

-

Adherent mammalian cells of choice (e.g., HeLa, A549, Jurkat)

-

Serum-free cell culture medium (e.g., DMEM, RPMI-1640)

-

Phosphate-Buffered Saline (PBS), sterile

-

Water-soluble cholesterol (e.g., Cholesterol-loaded MβCD complex) for control experiments

-

Reagents for downstream analysis (e.g., Filipin for staining, Amplex Red Cholesterol Assay Kit)

-

-

Preparation of MβCD Stock Solution (100 mM):

-

Rationale: Preparing a concentrated, sterile stock solution allows for precise dilution into media and minimizes contamination risk.

-

Weigh out 1.32 g of MβCD powder (assuming an average MW of 1320 g/mol ; adjust based on the certificate of analysis for your specific lot).

-

Dissolve in 10 mL of serum-free medium or PBS by stirring at room temperature for up to 30 minutes. Gentle warming or sonication can assist dissolution.[1]

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store the stock solution at 4°C for several months.[1]

-

-

Experimental Setup & Controls:

-

Rationale: The inclusion of proper controls is critical to attribute observed effects specifically to cholesterol depletion, rather than osmotic stress or non-specific MβCD interactions.

-

Seed cells in appropriate culture vessels (e.g., 6-well plates, coverslips) and grow to desired confluency (typically 70-80%).

-

Prepare the following treatment conditions in serum-free medium:

-

Condition A (Negative Control): Serum-free medium only.

-

Condition B (Experimental): MβCD diluted to the final desired concentration (typically 1-10 mM).

-

Condition C (Cholesterol-Repletion Control): MβCD complexed with cholesterol. This controls for any effects of the cyclodextrin molecule itself, independent of its cholesterol-extracting action.[15]

-

Condition D (Vehicle Control): If using a solvent for any compound, include a vehicle-only control.

-

-

-

Treatment Procedure:

-

Wash cells twice with pre-warmed (37°C) sterile PBS to remove serum proteins.

-

Add the prepared treatment media (A, B, C) to the respective wells.

-

Incubate at 37°C for the desired time. A typical incubation is 15-60 minutes.[15] Note: The optimal concentration and time should be determined empirically for each cell line, as sensitivity varies.

-

After incubation, immediately wash the cells three times with pre-warmed PBS to remove the MβCD.

-

Proceed immediately with your downstream analysis.[15]

-

-

Validation of Depletion:

-

Rationale: It is essential to quantify the extent of cholesterol removal to correlate it with the observed biological effect.

-

Biochemical Quantification: Lyse a parallel set of treated cells and measure total cholesterol content using a commercially available assay, such as the Amplex Red Cholesterol Assay.

-

Fluorescent Staining: Fix cells and stain with Filipin, a fluorescent polyene antibiotic that specifically binds to free cholesterol. A visible reduction in fluorescence intensity confirms depletion.

-

Caption: Experimental workflow for acute cholesterol depletion using MβCD.

Enhancing Compound Solubility for Drug Delivery

Causality & Rationale: Many promising therapeutic compounds are hindered by poor aqueous solubility, limiting their bioavailability in cell-based assays and in vivo studies. MβCD serves as a pharmaceutical excipient to overcome this limitation.[2][6] By encapsulating a hydrophobic drug within its core, MβCD forms a water-soluble inclusion complex, dramatically increasing the drug's effective concentration in aqueous solutions.[2][3]

Experimental Protocol: Preparation of a Drug-MβCD Inclusion Complex

-

Materials:

-

Methyl-β-cyclodextrin (MβCD), powder

-

Hydrophobic drug/compound of interest

-

Deionized water or appropriate buffer

-

Solvent for the drug (if necessary, e.g., ethanol, DMSO)

-

-

Determine Molar Ratio:

-

Rationale: The stoichiometry of the complex (typically 1:1 drug:MβCD) is key to maximizing encapsulation efficiency. Start with a 1:1 molar ratio and optimize if necessary.

-

-

Preparation Procedure (Kneading/Slurry Method):

-

Calculate the required mass of MβCD and the drug based on the desired molar ratio and final concentration.

-

Dissolve the MβCD in a minimal amount of deionized water or buffer to form a paste or concentrated slurry.

-

If the drug is not readily soluble, dissolve it in a minimal volume of a suitable organic solvent.

-

Slowly add the drug solution to the MβCD paste while continuously mixing or kneading.

-

Continue mixing for several hours at room temperature to facilitate complex formation.

-

Dry the resulting product, often by lyophilization (freeze-drying), to obtain a stable powder of the inclusion complex.

-

-

Validation of Complex Formation:

-

Rationale: Confirmation of successful complexation is required before use in experiments.

-

Phase Solubility Studies: Analyze the increase in drug solubility in water as a function of increasing MβCD concentration. A linear increase followed by a plateau is indicative of complex formation.

-

Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) or Fourier-Transform Infrared Spectroscopy (FTIR) can show chemical shifts or changes in bond vibrations, respectively, confirming the drug is inside the MβCD cavity.

-

Section 4: Critical Considerations and Potential Pitfalls

While MβCD is a powerful tool, its use requires a nuanced understanding of its potential confounding effects. Naive application without proper controls can lead to misinterpretation of data.

Concentration-Dependent Cytotoxicity

The very mechanism that makes MβCD effective—its interaction with the cell membrane—can also lead to cytotoxicity at high concentrations or with prolonged exposure.[20][21] Excessive cholesterol removal disrupts the membrane's structural integrity, leading to loss of viability and apoptosis.[20][21]

-

Causality: Toxicity is often cell-type dependent.[21] Cells with higher proliferation rates or different membrane compositions may exhibit varied sensitivity. Studies have shown that while concentrations around 0.12% (approx. 1 mM) are well-tolerated by some neuronal cell lines, concentrations of 0.25% (approx. 2 mM) or higher can trigger significant cell death.[20][21] It is imperative to perform a dose-response curve for your specific cell line to determine the optimal, non-toxic working concentration.

| MβCD Concentration Range | Typical Application | Potential Effect | Source(s) |

| 1 - 10 mM | Acute Cholesterol Depletion | Effective for raft disruption. Toxicity risk increases with concentration and time. | [15][22] |

| > 10 mM | High-Efficiency Depletion | High risk of cytotoxicity, loss of membrane integrity, and cell death. | [22][23] |

| < 1 mM | Drug Solubilization | Generally considered non-toxic for use as a delivery vehicle. | [21] |

Off-Target and Cholesterol-Independent Effects

MβCD is not perfectly specific for cholesterol. At higher concentrations, it can also extract phospholipids and other hydrophobic molecules from the cell membrane, leading to effects that are not solely due to cholesterol depletion.[22][24] Furthermore, some studies report that MβCD can influence synaptic function and other cellular processes through mechanisms that are independent of its cholesterol-chelating activity.[25]

-

Trustworthiness through Controls: This is why the cholesterol-repletion control (using a pre-formed cholesterol-MβCD complex) is not just recommended, but essential for rigorous science. If an observed effect is truly due to cholesterol depletion, it should be rescued or reversed in this control group. Any effects that persist in the presence of the cholesterol-replete MβCD may be attributable to off-target actions of the cyclodextrin itself.

Section 5: Safety and Handling

According to Safety Data Sheets (SDS), MβCD is not classified as a hazardous substance.[5][26][27][28] However, standard laboratory best practices should always be followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat when handling the powder to avoid unnecessary contact with skin and eyes.[29]

-

Handling: Use in a well-ventilated area. Avoid generating dust during weighing and handling.[29]

-

Storage: MβCD powder is stable under normal conditions.[26] It should be stored in a tightly sealed container at room temperature in a dry place.[2][14]

-

Spills: For minor spills, sweep up the solid material mechanically, avoiding dust generation, and place it in a suitable container for disposal.[29]

Conclusion

Methyl-β-cyclodextrin is a uniquely powerful reagent that provides researchers with direct control over membrane cholesterol content and the solubility of hydrophobic molecules. Its utility spans the study of fundamental cell biology to the preclinical development of pharmaceuticals. However, its power necessitates a sophisticated approach to experimental design. By understanding its physicochemical properties, adhering to validated protocols, and—most importantly—implementing rigorous, self-validating controls, researchers can harness the full potential of MβCD to generate clear, reliable, and impactful scientific insights.

References

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol Depletion using Methyl-β-cyclodextrin. Methods in Molecular Biology. [Link]

-

Methyl beta-cyclodextrin | C54H94O35 | CID 51051622. PubChem, National Institutes of Health. [Link]

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol depletion using methyl-β-cyclodextrin. Semantic Scholar. [Link]

-

Safety Data Sheet: Methyl-β-cyclodextrin. Carl ROTH. [Link]

-

Ulloth, J. E., et al. (2007). Characterization of methyl-β-cyclodextrin toxicity in NGF-differentiated PC12 cell death. ResearchGate. [Link]

-

Fenyvesi, F., et al. (2007). Cytotoxicity of different types of methylated beta-cyclodextrins and ionic derivatives. PubMed. [Link]

-

Methyl-beta-cyclodextrin, powd | C4555-1G | SIGMA-ALDRICH. SLS. [Link]

-

Ulloth, J. E., et al. (2007). CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. PubMed Central, National Institutes of Health. [Link]

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol depletion using methyl-β-cyclodextrin. PubMed, National Institutes of Health. [Link]

-

Methyl-b-cyclodextrin powder, BioReagent, cell culture mammalian 128446-36-6. MilliporeSigma. [Link]

-

Cholesterol Depletion of Hela Cells using Methyl-Beta-Cyclodextrin in LPDS Reagents. University of Arizona. [Link]

-

Mahammad, S., & Parmryd, I. (2015). Cholesterol Depletion Using Methyl-β-cyclodextrin. Springer Nature Experiments. [Link]

-

Sanchez, S. A., et al. (2011). Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles. Biophysical Journal. [Link]

-

Zidovetzki, R., & Levitan, I. (2007). Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]

-

Healy, A. M., et al. (2009). Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro. Journal of Controlled Release. [Link]

-

Mannermaa, E., et al. (2018). Cytotoxicity of β-Cyclodextrins in Retinal Explants for Intravitreal Drug Formulations. MDPI. [Link]

-

Leal, M. M., et al. (2012). Cholesterol depletion by methyl-β-cyclodextrin enhances cell proliferation and increases the number of desmin-positive cells in myoblast cultures. European Journal of Pharmacology. [Link]

-

methyl-beta-cyclodextrin. CTD, Inc.. [Link]

-

Rodal, S. K., et al. (1999). Extraction of Cholesterol with Methyl-β-Cyclodextrin Perturbs Formation of Clathrin-coated Endocytic Vesicles. Molecular Biology of the Cell. [Link]

-

Trafton, A. T., et al. (2010). Cholesterol-independent effects of methyl-β-cyclodextrin on chemical synapses. Journal of Neurophysiology. [Link]

Sources

- 1. scientificlabs.co.uk [scientificlabs.co.uk]

- 2. alfachemic.com [alfachemic.com]

- 3. Blog Series 1: The Basics of Cyclodextrins | Blog | Biosynth [biosynth.com]

- 4. caymanchem.com [caymanchem.com]

- 5. carlroth.com [carlroth.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. scbt.com [scbt.com]

- 8. This compound | C54H94O35 | CID 51051622 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl-beta-cyclodextrin, average Mw 1310 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. メチル-β-シクロデキストリン powder, BioReagent, suitable for cell culture | Sigma-Aldrich [sigmaaldrich.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. 377110050 [thermofisher.com]

- 14. onbio.net [onbio.net]

- 15. diva-portal.org [diva-portal.org]

- 16. Cholesterol depletion using methyl-β-cyclodextrin. | Semantic Scholar [semanticscholar.org]

- 17. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 19. molbiolcell.org [molbiolcell.org]

- 20. researchgate.net [researchgate.net]

- 21. CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Sparing methylation of beta-cyclodextrin mitigates cytotoxicity and permeability induction in respiratory epithelial cell layers in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cholesterol-independent effects of methyl-β-cyclodextrin on chemical synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. fishersci.com [fishersci.com]

- 27. cdn.caymanchem.com [cdn.caymanchem.com]

- 28. sigmaaldrich.com [sigmaaldrich.com]

- 29. datasheets.scbt.com [datasheets.scbt.com]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Methyl-β-Cyclodextrin

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-β-cyclodextrin (M-β-CD), a derivative of β-cyclodextrin, is a crucial excipient in the pharmaceutical industry, prized for its ability to enhance the solubility, stability, and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the chemical structure of M-β-CD and a detailed exploration of its synthesis. We will delve into the mechanistic principles of the Williamson ether synthesis as it applies to cyclodextrins, discuss the critical process parameters that control the degree of substitution, and provide a representative experimental protocol. Furthermore, this guide covers essential purification and characterization techniques, offering field-proven insights to ensure the production of well-defined and reproducible M-β-CD for research and drug development applications.

The Rationale for Methylation: Enhancing the Power of β-Cyclodextrin

β-cyclodextrin is a cyclic oligosaccharide composed of seven glucopyranose units linked in a ring.[1] This arrangement creates a truncated cone or torus shape with a hydrophilic exterior and a lipophilic (hydrophobic) interior cavity. This unique structure allows β-cyclodextrin to encapsulate "guest" molecules, primarily non-polar compounds, forming inclusion complexes.

However, the application of native β-cyclodextrin is often limited by its relatively low aqueous solubility (approximately 18.5 g/L at 25°C).[2] This limitation arises from a strong intramolecular hydrogen-bonding network between the hydroxyl groups on the rims of the cyclodextrin molecule.

Methylation, the process of replacing the hydrogen atoms of the hydroxyl (-OH) groups with methyl (-CH₃) groups, dramatically improves aqueous solubility.[3] This chemical modification disrupts the intramolecular hydrogen bonding that contributes to the crystal lattice energy, thereby increasing the interaction with water molecules.[3] The solubility of M-β-CD can be 10 to 20 times greater than that of its parent β-cyclodextrin.[2] This enhanced solubility is a primary driver for its widespread use in pharmaceutical formulations.

Decoding the Chemical Structure of Methyl-β-Cyclodextrin

The structure of M-β-CD is not a single, uniform entity but rather a collection of isomers. The key parameter defining a specific batch of M-β-CD is the Degree of Substitution (DS) .

-

Hydroxyl Group Positions: Each of the seven glucopyranose units in β-cyclodextrin has three types of hydroxyl groups available for methylation:

-

C2-OH: Secondary hydroxyl group

-

C3-OH: Secondary hydroxyl group

-

C6-OH: Primary hydroxyl group

-

-

Total Hydroxyl Groups: With seven glucose units, there are a total of 21 hydroxyl groups (7 primary + 14 secondary) that can be methylated.

-

Degree of Substitution (DS): The DS represents the average number of methyl groups per β-cyclodextrin molecule. For example, a DS of 14 means that, on average, 14 of the 21 available hydroxyl groups have been methylated.[4] Commercially available M-β-CD products are typically mixtures characterized by an average DS, often ranging from low (3-9) to high (7-14).

-

Random Methylation: Most common synthesis methods result in "randomly methylated" β-cyclodextrin (RAMEB), where the methyl groups are distributed without a specific pattern across the C2, C3, and C6 positions.[5] The exact distribution of isomers can influence the final properties of the product.[5] For most pharmaceutical applications, an average DS of around 14 has been found to provide the highest solubilizing capability for guest molecules.[2][4]

The methylation significantly alters the molecule's properties. It increases the depth of the hydrophobic cavity and enhances its flexibility, which can lead to more stable host-guest complexes compared to the parent β-cyclodextrin.[3]

Synthesis of Methyl-β-Cyclodextrin: A Practical Approach

The most prevalent method for synthesizing M-β-CD is a variation of the Williamson ether synthesis .[6][7] This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide ion to form an ether.[8]

The Underlying Chemistry: Williamson Ether Synthesis

The synthesis can be broken down into two fundamental steps:

-

Deprotonation: The hydroxyl groups of β-cyclodextrin are weakly acidic. A strong base is required to deprotonate them, forming highly reactive alkoxide anions. Sodium hydroxide (NaOH) is commonly used for this purpose in an aqueous medium.[1] The base activates the hydroxyl groups, making them potent nucleophiles.[1]

-

Reaction: β-CD-(OH) + NaOH → β-CD-(O⁻Na⁺) + H₂O

-

-

Nucleophilic Attack (Sₙ2 Reaction): The newly formed alkoxide ions act as nucleophiles, attacking the electrophilic carbon of a methylating agent, such as dimethyl sulfate ((CH₃)₂SO₄) or methyl iodide (CH₃I).[1][6] This occurs via an Sₙ2 mechanism, where the alkoxide attacks, and the leaving group (e.g., sulfate or iodide) departs simultaneously, forming the methyl ether bond.[7]

-

Reaction: β-CD-(O⁻Na⁺) + (CH₃)₂SO₄ → β-CD-(OCH₃) + Na(CH₃)SO₄

-

-

Caption: Williamson Ether Synthesis Mechanism for M-β-CD */

Detailed Experimental Protocol: Random Methylation

This protocol describes a common laboratory-scale method for producing randomly methylated-β-cyclodextrin (RAMEB).

Materials:

-

β-Cyclodextrin (β-CD)

-

Sodium hydroxide (NaOH)

-

Dimethyl sulfate ((CH₃)₂SO₄)

-

Deionized water

-

Ethanol or Acetone (for purification)

-

Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (for neutralization)

Procedure:

-

Preparation of Reaction Mixture: In a suitably sized reaction vessel, dissolve β-cyclodextrin in an aqueous solution of sodium hydroxide. The concentration of NaOH is a critical parameter that influences the reaction rate and DS.[1]

-

Addition of Methylating Agent: The reaction is exothermic. Therefore, slowly add the dimethyl sulfate to the alkaline β-cyclodextrin solution dropwise while maintaining vigorous stirring and cooling the reaction vessel (e.g., in an ice bath).[1] Adding the agent too quickly can lead to an uncontrolled temperature rise and undesirable side reactions.

-

Methylation Reaction: After the addition is complete, allow the reaction mixture to stir for a specified period (e.g., several hours to 24 hours) at a controlled temperature.[5] The reaction time directly impacts the final DS.

-

Neutralization: Once the reaction is deemed complete, carefully neutralize the excess sodium hydroxide in the mixture by adding an acid like HCl or H₂SO₄ until the pH is approximately 7.[1] This step is crucial to stop the reaction and prevent degradation of the product.

-

Purification: The crude reaction mixture contains the desired M-β-CD, unreacted starting materials, salts, and other by-products. Purification is essential and is often achieved by precipitation.[1]

-

Add a suitable organic solvent, such as ethanol or acetone, to the neutralized solution. M-β-CD is less soluble in these solvents and will precipitate out.[1]

-

Collect the solid precipitate by filtration.

-

Wash the collected solid multiple times with the precipitation solvent to remove residual impurities.

-

-

Drying: Dry the purified M-β-CD product under vacuum to remove all traces of water and solvent, yielding a fine white powder.

Controlling the Degree of Substitution (DS)

The final DS of the M-β-CD is not arbitrary; it is a direct consequence of the reaction conditions. Understanding and controlling these variables is paramount for producing a consistent product.

| Parameter | Effect on Degree of Substitution (DS) | Rationale / Causality |

| Molar Ratio of Reagents | Increasing the molar ratio of the methylating agent (e.g., (CH₃)₂SO₄) and base (e.g., NaOH) to β-CD generally increases the DS.[9] | A higher concentration of reactants increases the probability of successful methylation events at the available hydroxyl sites, following the principles of chemical kinetics. |

| Reaction Temperature | Higher temperatures typically increase the reaction rate, which can lead to a higher DS within a given timeframe. | Increased thermal energy provides the necessary activation energy for the Sₙ2 reaction. However, excessively high temperatures can promote side reactions or degradation. |

| Reaction Time | Longer reaction times allow for more hydroxyl groups to be methylated, thus increasing the DS.[5] | The methylation is not instantaneous. Extending the duration of the reaction allows it to proceed further towards completion. |

| Concentration of Base | The concentration of the base (e.g., NaOH) must be sufficient to deprotonate the hydroxyl groups effectively. A higher base concentration favors the formation of the reactive alkoxide, promoting methylation.[1] | The equilibrium between the hydroxyl group and the alkoxide is driven to the right by a higher concentration of the base, according to Le Châtelier's principle. |

Purification and Characterization: Ensuring Quality and Identity

Post-synthesis, a rigorous purification and characterization workflow is essential to validate the product's identity, purity, and average DS.

-

Caption: M-β-CD Synthesis & QC Workflow */

Purification Techniques

-

Solvent Precipitation: As described in the protocol, this is the most common method for initial purification on a lab scale.[1]

-

Dialysis: For removing salts and low-molecular-weight impurities, dialysis against deionized water can be an effective technique.

-

Chromatography: For obtaining highly pure fractions or for analytical purposes, techniques like High-Performance Liquid Chromatography (HPLC) can be employed.[10]

Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for characterizing M-β-CD.[4][11]

-

¹H NMR: By integrating the signals corresponding to the anomeric protons of the cyclodextrin ring and the protons of the newly formed methoxy (-OCH₃) groups, one can accurately calculate the average Degree of Substitution (DS).[9] The chemical shifts of the cyclodextrin's internal protons (H3 and H5) can also confirm the formation of inclusion complexes with guest molecules.[12]

-

-

Mass Spectrometry (MS): Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight distribution of the M-β-CD mixture. This provides a detailed picture of the different substituted species present and confirms the average DS calculated from NMR.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a refractive index (RI) detector, is used to assess the purity of the M-β-CD and to separate it from unreacted β-cyclodextrin.[4]

-

Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of methyl groups and the overall structure of the cyclodextrin but provides less quantitative information than NMR or MS.

Conclusion

The synthesis of methyl-β-cyclodextrin is a well-established process rooted in the principles of the Williamson ether synthesis. While the reaction is straightforward, achieving a desired and reproducible Degree of Substitution requires meticulous control over key experimental parameters, including stoichiometry, temperature, and reaction time. For professionals in drug development and research, a thorough understanding of this synthesis, coupled with robust purification and characterization techniques, is essential. This knowledge ensures the production of high-quality, well-defined M-β-CD, a critical component for advancing the formulation of poorly soluble drugs and unlocking new therapeutic possibilities.

References

-

Fenyvesi, É., Szemán, J., Csabai, K., Malanga, M., & Szente, L. (2014). Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power. Journal of Pharmaceutical Sciences, 103(5), 1443–1450. [Link]

-

Bucur, S., Niculaua, M., Ciobanu, C. I., Lungu, N. C., & Mangalagiu, I. (2019). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. Molecules, 24(21), 3848. [Link]

-

Zhiyuan Biotechnology. (2026, January 1). How is Methyl Beta Cyclodextrin (MβCD) synthesized?. Zhiyuan Biotechnology Blog. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl beta-cyclodextrin. PubChem Compound Database. Retrieved from [Link]

-

Fenyvesi, É., et al. (2014). Methyl-Beta-Cyclodextrins: The Role of Number and Types of Substituents in Solubilizing Power. ResearchGate. [Link]

-

Cui, Y., Wang, C., Mao, J., & Yu, Y. (2010). A facile and practical approach to randomly methylated betacyclodextrin. Journal of Chemical Technology & Biotechnology, 85(2), 248–251. [Link]

-

Bucur, S., et al. (2019). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. ResearchGate. [Link]

- Pitha, J., & Pitha, J. (1997). U.S. Patent No. 5,710,268. Washington, DC: U.S.

-

Grassiri, B., et al. (2022). Thiolated 2-Methyl-β-Cyclodextrin as a Mucoadhesive Excipient for Poorly Soluble Drugs: Synthesis and Characterization. Pharmaceutics, 14(8), 1618. [Link]

-

Filip, C. (2013). NMR Techniques for Characterization of Cyclodextrins and their Inclusion Complexes. Institute of Macromolecular Chemistry "Petru Poni". [Link]

-

Bakó, P., et al. (1994). Methylation of Cyclodextrins Via Phase-Transfer Catalysis. ResearchGate. [Link]

-

Liu, Y., & Chen, G.-S. (2015). Selective modifications at the different positions of cyclodextrins: a review of strategies. Beilstein Journal of Organic Chemistry, 11, 2596–2623. [Link]

- Trinh, T., & Shieh, W. J. (1995). U.S. Patent No. 5,403,828. Washington, DC: U.S.

-

Krauke, Y., Thürmann, S., Sonnendecker, C., & Monks, K. (n.d.). Cyclodextrin purification (Part 2): Method transfer and purification. KNAUER. [Link]

-

ResearchGate. (n.d.). ¹H NMR Spectra of a MβCD, b SMT/MβCD system, and c SMT. [Link]

- Shieh, W. J. (1989). U.S. Patent No. 4,808,232. Washington, DC: U.S.

-

Nguyen, K. H., & Ba, Y. (2023). Synthesis and NMR characterization of PEGylated β-cyclodextrins. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 105(3-4), 223–232. [Link]

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). Williamson Ether Synthesis reaction. Retrieved from [Link]

-

Bucur, S., et al. (2019). A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy. MDPI. [Link]

-

Mort, M. N., et al. (2023). Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation. International Journal of Molecular Sciences, 24(6), 5498. [Link]

-

Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Kellett, C. G., et al. (2021). Experimental Characterization of the Association of β- Cyclodextrin and Eight Novel Cyclodextrin Derivatives with Two Guest Compounds. Journal of Computer-Aided Molecular Design, 35(1), 95–104. [Link]

-

Schneider, H.-J., Hacket, F., Rüdiger, V., & Ikeda, H. (1998). NMR Studies of Cyclodextrins and Cyclodextrin Complexes. Chemical Reviews, 98(5), 1755–1786. [Link]

Sources

- 1. icyclodextrin.com [icyclodextrin.com]

- 2. researchgate.net [researchgate.net]

- 3. Influence of β-Cyclodextrin Methylation on Host-Guest Complex Stability: A Theoretical Study of Intra- and Intermolecular Interactions as Well as Host Dimer Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methyl-beta-cyclodextrins: the role of number and types of substituents in solubilizing power - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Simple Synthesis Route for Selectively Methylated β-Cyclodextrin Using a Copper Complex Sandwich Protecting Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. US5710268A - Process for the preparation of methylated cyclodextrin derivatives, and their use as solubilizers - Google Patents [patents.google.com]

- 10. knauer.net [knauer.net]

- 11. icmpp.ro [icmpp.ro]

- 12. researchgate.net [researchgate.net]

A Senior Application Scientist's Guide to Modulating Cell Membrane Fluidity with Methyl-β-cyclodextrin

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

The plasma membrane is not a static barrier but a dynamic, fluid interface crucial for a myriad of cellular functions, from signal transduction to molecular transport.[1][2] Membrane fluidity, largely governed by its lipid composition, is a critical parameter that dictates the function of embedded proteins and the overall integrity of the cell. Cholesterol, a key lipid component, acts as a bidirectional regulator of this fluidity.[1][2][3] Methyl-β-cyclodextrin (MβCD), a cyclic oligosaccharide, has emerged as an indispensable tool in cell biology for its ability to acutely and efficiently deplete cholesterol from cellular membranes, thereby offering a direct method to investigate the functional consequences of altered membrane fluidity.[4][5] This guide provides an in-depth exploration of the mechanism of MβCD, its profound effects on membrane biophysics, and detailed protocols for quantifying these changes. We emphasize a framework of self-validating experimental design to ensure robust and interpretable results.

The Central Role of Cholesterol in Membrane Fluidity

The concept of "fluidity" in a biological membrane refers to the freedom of movement of its components, primarily phospholipids and embedded proteins.[6] This dynamic state is essential for processes like membrane trafficking, cell signaling, and enzymatic activities.[1] Cholesterol is the master regulator of this property. It intercalates between phospholipids, and its rigid, planar steroid ring restricts the motion of fatty acyl chains at higher temperatures, decreasing fluidity. Conversely, at lower temperatures, it prevents the tight packing of these chains, thereby increasing fluidity. This buffering capacity ensures the membrane maintains an optimal level of fluidity across various conditions.[1][2] A significant portion of membrane cholesterol is concentrated in specialized microdomains known as lipid rafts, which are liquid-ordered phases enriched in sphingolipids and cholesterol that serve as platforms for cellular signaling.[7][8][9]

Mechanism of Action: How Methyl-β-cyclodextrin Sequesters Cholesterol

Methyl-β-cyclodextrin is a water-soluble, doughnut-shaped molecule composed of seven glucopyranose units.[10] Its exterior is hydrophilic, while its central cavity is hydrophobic. This unique structure allows MβCD to act as a molecular container for hydrophobic molecules like cholesterol.[10]

When introduced to a cellular environment, MβCD does not enter the cell but interacts with the plasma membrane. It functions as a powerful cholesterol sink, creating a concentration gradient that drives the efflux of cholesterol from the membrane into the MβCD cavity to form a soluble inclusion complex.[5][11] This process is highly efficient, allowing for acute cholesterol depletion within minutes to an hour.[1][5] The degree of cholesterol removal is a direct function of MβCD concentration, incubation time, temperature, and the specific cell type being studied.[4][12][13] By removing cholesterol, MβCD disrupts the ordered packing of lipids, particularly within lipid rafts, leading to a significant increase in overall membrane fluidity.[7][14][15]

Caption: Mechanism of cholesterol extraction from the cell membrane by Methyl-β-cyclodextrin (MβCD).

Quantifying the Impact: Methodologies for Measuring Membrane Fluidity

To accurately assess the effects of MβCD, it is crucial to employ robust quantitative techniques. Here, we detail three widely used methods, each providing a unique insight into the biophysical state of the membrane.

Fluorescence Anisotropy

Principle: This technique measures the rotational mobility of a fluorescent probe embedded within the lipid bilayer.[6][16] When excited with polarized light, a probe in a highly fluid (less viscous) environment will rotate more freely before emitting a photon, leading to greater depolarization of the emitted light. The resulting value, anisotropy (r), is inversely proportional to membrane fluidity; a decrease in anisotropy signifies an increase in fluidity.[17][18]

Key Probes:

-

1,6-diphenyl-1,3,5-hexatriene (DPH): A hydrophobic probe that partitions deep into the acyl chain region of the bilayer.[6]

-

Trimethylammonium-DPH (TMA-DPH): An amphipathic derivative of DPH that anchors at the lipid-water interface, reporting on fluidity near the membrane surface.[6]

Step-by-Step Protocol: DPH-Based Fluorescence Anisotropy

-

Cell Preparation: Culture cells to the desired confluency in a suitable format (e.g., 96-well black, clear-bottom plates).

-

MβCD Treatment:

-

Prepare a stock solution of MβCD in serum-free media or a suitable buffer (e.g., PBS). A typical working concentration range is 1-10 mM.[12][13]

-

Wash cells once with warm PBS.

-

Incubate cells with the MβCD solution for a defined period (e.g., 15-60 minutes) at 37°C.[5] Include a vehicle-treated control group.

-

-

Probe Labeling:

-

Prepare a 2 µM DPH working solution in PBS from a 2 mM stock in tetrahydrofuran.

-

Wash cells twice with warm PBS to remove the MβCD.

-

Incubate cells with the DPH solution for 30 minutes at 37°C, protected from light.

-

-

Measurement:

-

Wash cells twice with PBS to remove excess probe.

-

Measure fluorescence intensity using a plate reader equipped with polarizers.

-

Set excitation wavelength to ~360 nm and emission to ~430 nm.

-

Record intensities parallel (I_parallel) and perpendicular (I_perpendicular) to the polarized excitation light, correcting for instrument-specific factors (G-factor).

-

-

Calculation:

-

Calculate anisotropy (r) using the formula: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular).

-

Compare the anisotropy values between control and MβCD-treated cells. A statistically significant decrease in 'r' indicates increased membrane fluidity.[19]

-

Generalized Polarization (GP) with Environment-Sensitive Probes

Principle: Certain fluorescent dyes, such as Laurdan and di-4-ANEPPDHQ, exhibit a shift in their emission spectrum based on the polarity of their surrounding environment.[20][21] In ordered, tightly packed membranes (like those rich in cholesterol), water penetration is minimal, creating a non-polar environment. In disordered, fluid membranes, water molecules can penetrate more deeply into the bilayer, creating a more polar environment.[22] This spectral shift is quantified by the Generalized Polarization (GP) value, where higher GP values correspond to more ordered (less fluid) membranes.[21]

Step-by-Step Protocol: Laurdan GP Imaging

-

Cell Preparation: Plate cells on glass-bottom dishes suitable for confocal microscopy.

-

MβCD Treatment: Treat cells with MβCD as described in section 3.1.2.

-

Probe Labeling:

-

Imaging:

-

Replace the staining solution with a pre-warmed imaging medium (e.g., phenol red-free medium).

-

Image using a confocal or two-photon microscope. For Laurdan, two-photon excitation at ~780-800 nm is optimal.[24]

-

Simultaneously collect emission intensity in two channels: Channel 1 (ordered phase, ~400-460 nm) and Channel 2 (disordered phase, ~470-530 nm).[21]

-

-

GP Calculation and Image Generation:

-

For each pixel in the image, calculate the GP value using the formula: GP = (I_400-460 - I_470-530) / (I_400-460 + I_470-530).[21]

-

Generate a pseudo-colored GP image where the color scale represents the GP value, providing a visual map of membrane order. A shift towards lower GP values after MβCD treatment indicates an increase in fluidity.

-

Caption: Experimental workflow for measuring membrane fluidity using Generalized Polarization (GP) imaging.

Fluorescence Recovery After Photobleaching (FRAP)

Principle: FRAP measures the lateral diffusion of fluorescently labeled membrane components (lipids or proteins) within the plane of the membrane.[25][26] A high-intensity laser is used to irreversibly photobleach the fluorophores in a small region of interest (ROI). The rate at which surrounding, unbleached fluorescent molecules diffuse into the bleached ROI is monitored over time.[27][28] A faster recovery of fluorescence indicates a higher diffusion coefficient and thus, a more fluid membrane.[29]

Step-by-Step Protocol: FRAP for Membrane Lipids

-

Cell Preparation and Labeling:

-

Plate cells on glass-bottom dishes.

-

Label cells with a fluorescent lipid analog (e.g., a GFP-tagged lipid or a lipophilic dye like DiI).

-

-

MβCD Treatment: Treat cells with MβCD as described in section 3.1.2.

-

FRAP Measurement:

-

Place the dish on a confocal laser scanning microscope equipped for FRAP.

-

Acquire a few pre-bleach images of a selected region of the plasma membrane at low laser power.

-

Define a small Region of Interest (ROI).

-

Photobleach the ROI with a short burst of high-intensity laser.

-

Immediately begin acquiring a time-lapse series of images at low laser power to monitor the recovery of fluorescence into the ROI.[26]

-

-

Data Analysis:

-

Measure the mean fluorescence intensity within the ROI for each image in the time series.

-

Plot the normalized intensity versus time to generate a recovery curve.

-

Fit the curve to a diffusion model to extract the mobile fraction (the percentage of probes that are free to move) and the diffusion coefficient (D). An increase in either parameter after MβCD treatment points to increased membrane fluidity.

-

Ensuring Trustworthiness: A Self-Validating Experimental System

| Parameter | Typical MβCD Concentration | Incubation Time | Expected Cholesterol Depletion | Expected Effect on Fluidity |

| Mild Depletion | 1 - 2.5 mM | 15 - 30 min | ~20-40% | Measurable increase |

| Moderate Depletion | 2.5 - 5 mM | 30 - 60 min | ~40-60% | Significant increase |

| Strong Depletion | 5 - 10 mM | 30 - 60 min | >60% | Substantial increase; risk of cytotoxicity |

Note: These values are indicative and must be optimized for each cell type.[4][5][13][30]

Essential Controls:

-

Cell Viability: MβCD can induce cytotoxicity at higher concentrations or with prolonged exposure.[5] Always perform a viability assay (e.g., Trypan Blue exclusion, propidium iodide staining) in parallel to confirm that the observed effects are not due to cell death.

-

Direct Cholesterol Quantification: Do not assume cholesterol has been depleted. Directly measure total cellular cholesterol before and after MβCD treatment using a commercially available cholesterol oxidase-based fluorometric or colorimetric assay.[5] This validates that the reagent is active and provides a quantitative measure of its effect.

-

Cholesterol Repletion (The "Rescue" Experiment): This is the most critical control. To prove that the observed changes in fluidity are specifically due to the absence of cholesterol, you must be able to reverse them. This is achieved by treating cholesterol-depleted cells with a pre-formed complex of MβCD and cholesterol.[4][5] If adding cholesterol back restores the membrane fluidity to its baseline state, it provides powerful evidence for a direct causal link.[31]

Conclusion

Methyl-β-cyclodextrin is a potent and invaluable pharmacological tool for investigating the profound influence of cholesterol on cell membrane fluidity and function. Its ability to acutely sequester cholesterol allows researchers to directly probe the consequences of a more fluid membrane environment on a vast array of cellular processes. However, its power necessitates careful and rigorous application. By combining robust measurement techniques like fluorescence anisotropy, GP imaging, and FRAP with a self-validating system of controls—including viability assays, direct cholesterol measurement, and cholesterol repletion experiments—researchers can generate reliable, high-integrity data. This disciplined approach will continue to unlock critical insights into the dynamic nature of the cell membrane in both health and disease.

References

-

Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes. Springer Nature Experiments. [Link]

-

Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies. National Center for Biotechnology Information (NCBI). [Link]

-

Cholesterol Depletion Using Methyl-β-cyclodextrin. Springer Nature Experiments. [Link]

-

Cholesterol depletion using methyl-β-cyclodextrin. PubMed. [Link]

-

(PDF) Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]

-

Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging. PubMed. [Link]

-

Fluorescence Recovery After Photobleaching (FRAP). Creative Biostructure. [Link]

-

Definition of Arabidopsis Sterol-rich Membrane Microdomains by Differential Treatment with Methyl-β-cyclodextrin and Quantitative Proteomics. National Center for Biotechnology Information (NCBI). [Link]

-

Cholesterol Depletion using Methyl-β-cyclodextrin. DiVA portal. [Link]

-

Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes. National Center for Biotechnology Information (NCBI). [Link]

-

Measuring plasma membrane fluidity using confocal microscopy. Springer Nature Experiments. [Link]

-

DPH Probe Method for Liposome-Membrane Fluidity Determination. PubMed. [Link]

-

Membrane Cholesterol Depletion by Methyl-β-Cyclodextrin Enhances the Expression of Cardiac Differentiation Markers. Karger Publishers. [Link]

-

Membrane “Fluidity” From Fluorescence Anisotropy Measurements. Taylor & Francis eBooks. [Link]

-

Cholesterol depletion by methyl-beta-cyclodextrin enhances myoblast fusion and induces the formation of myotubes with disorganized nuclei. PubMed. [Link]

-

Methyl-beta-cyclodextrin reversibly alters the gating of lipid rafts-associated Kv1.3 channels in Jurkat T lymphocytes. PubMed. [Link]

-

Effects of cholesterol depletion by cyclodextrin on the sphingolipid microdomains of the plasma membrane. National Center for Biotechnology Information (NCBI). [Link]

-

Methyl-beta-cyclodextrin does not preferentially target lipid raft cholesterol. ResearchGate. [Link]

-

Cyclodextrin effects on biophysical parameters of biological membranes. ResearchGate. [Link]

-

Fluorescence recovery after photobleaching. Wikipedia. [Link]

-

Fluorescence anisotropy. Wikipedia. [Link]

-

The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane. National Center for Biotechnology Information (NCBI). [Link]

-

Recent Applications of Fluorescence Recovery after Photobleaching (FRAP) to Membrane Bio-Macromolecules. MDPI. [Link]

-

Effect of different MβCD concentrations on cholesterol content and cell viability in HSG cells. ResearchGate. [Link]

-

Cyclodextrin-Mediated Cholesterol Depletion Induces Adiponectin Secretion in 3T3-L1 Adipocytes. MDPI. [Link]

-

(PDF) Fluorescence anisotropy measurement of membrane fluidity. ResearchGate. [Link]

-

Effects of methyl-β-cyclodextrin on T lymphocytes lipid rafts with aging. ResearchGate. [Link]

-

Methyl-β-Cyclodextrins Preferentially Remove Cholesterol from the Liquid Disordered Phase in Giant Unilamellar Vesicles. National Center for Biotechnology Information (NCBI). [Link]

-

Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells. National Center for Biotechnology Information (NCBI). [Link]

-

Cyclodextrins increase membrane tension and are universal activators of mechanosensitive channels. National Center for Biotechnology Information (NCBI). [Link]

-

Effects of methyl-β-cyclodextrin (MβCD) and cholesterol (chol) on VEGFR3 signaling. ResearchGate. [Link]

-

Effect of Cyclodextrin and Membrane Lipid Structure upon Cyclodextrin–Lipid Interaction. ACS Publications. [Link]

-

Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane. National Center for Biotechnology Information (NCBI). [Link]

-

(PDF) Quantitative imaging of membrane lipid order in cells and organisms. ResearchGate. [Link]

-

Effects of cholesterol depletion with MβCD and cholesterol enrichment with MβCD + cholesterol on cardiomyocyte contractility. ResearchGate. [Link]

-

Cholesterol Depletion by MβCD Enhances Cell Membrane Tension and Its Variations-Reducing Integrity. National Center for Biotechnology Information (NCBI). [Link]

-

Effect of Cyclodextrins on Membrane Biophysical Properties. ResearchGate. [Link]

-

Methyl-beta-cyclodextrin, powder, BioReagent, suitable for cell culture. Forlabs. [Link]

-

CHARACTERIZATION OF METHYL-β-CYCLODEXTRIN TOXICITY IN NGF-DIFFERENTIATED PC12 CELL DEATH. National Center for Biotechnology Information (NCBI). [Link]

- Methylated-beta-cyclodextrin, and preparation method, characterization method and application thereof.

-

Cholesterol depletion induces large scale domain segregation in living cell membranes. PNAS. [Link]

-

Ex Vivo Drug Screening Assay with Artificial Membranes: Characterizing Cholesterol Desorbing Competencies of Beta-Cyclodextrins. ResearchGate. [Link]

Sources

- 1. Cholesterol Depletion Using Methyl-β-cyclodextrin | Springer Nature Experiments [experiments.springernature.com]

- 2. Cholesterol depletion using methyl-β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Use of cyclodextrins to manipulate plasma membrane cholesterol content: evidence, misconceptions and control strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. diva-portal.org [diva-portal.org]

- 6. researchgate.net [researchgate.net]

- 7. Effects of methyl-beta-cyclodextrin on T lymphocytes lipid rafts with aging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cholesterol reduction by methyl-β-cyclodextrin attenuates the delta opioid receptor-mediated signaling in neuronal cells but enhances it in non-neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methyl-beta-cyclodextrin, powder, BioReagent, suitable for cell culture - Forlabs Website [forlabs.co.uk]

- 11. researchgate.net [researchgate.net]

- 12. Methyl-beta-cyclodextrin reversibly alters the gating of lipid rafts-associated Kv1.3 channels in Jurkat T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Fluorescence anisotropy - Wikipedia [en.wikipedia.org]

- 17. DPH Probe Method for Liposome-Membrane Fluidity Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. taylorfrancis.com [taylorfrancis.com]

- 19. researchgate.net [researchgate.net]

- 20. Measuring plasma membrane fluidity using confocal microscopy | Springer Nature Experiments [experiments.springernature.com]

- 21. Laurdan and Di-4-ANEPPDHQ probe different properties of the membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. Fluorescence recovery after photobleaching - Wikipedia [en.wikipedia.org]

- 26. The Utility of Fluorescence Recovery after Photobleaching (FRAP) to Study the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Using Fluorescence Recovery After Photobleaching to Measure Lipid Diffusion in Membranes | Springer Nature Experiments [experiments.springernature.com]

- 28. creative-biostructure.com [creative-biostructure.com]

- 29. mdpi.com [mdpi.com]

- 30. Cyclodextrin-Mediated Cholesterol Depletion Induces Adiponectin Secretion in 3T3-L1 Adipocytes | MDPI [mdpi.com]

- 31. researchgate.net [researchgate.net]

An In-depth Technical Guide to Investigating the Role of Lipid Rafts Using Methyl-β-cyclodextrin

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the effective use of Methyl-β-cyclodextrin (MβCD) as a tool to investigate the structure and function of lipid rafts. It moves beyond simple protocols to explain the underlying principles, ensuring robust experimental design and accurate data interpretation.

Introduction: The Enigmatic World of Lipid Rafts

The plasma membrane is not a homogenous sea of lipids and proteins as once described by the fluid mosaic model. Instead, it is a highly organized and dynamic structure containing specialized microdomains known as lipid rafts.[1][2] These platforms are enriched in cholesterol, sphingolipids, and specific proteins, creating a more ordered and tightly packed environment than the surrounding membrane.[3][4]

Key Characteristics of Lipid Rafts:

-

Composition: High concentrations of cholesterol and sphingolipids, such as sphingomyelin.[4]

-

Structure: More ordered and less fluid than the bulk plasma membrane.[3]

-

Function: Act as organizing centers for the assembly of signaling molecules, influencing processes like signal transduction, protein trafficking, and pathogen entry.[1][2][3][4]

The integrity of these rafts is critically dependent on cholesterol. This unique characteristic makes cholesterol a key target for researchers aiming to understand the functional significance of lipid rafts.

Methyl-β-cyclodextrin (MβCD): A Powerful Tool for Lipid Raft Disruption

MβCD is a cyclic oligosaccharide that is widely used for the acute depletion of cholesterol from cellular membranes.[5][6] Its structure features a hydrophobic inner cavity and a hydrophilic exterior, allowing it to sequester cholesterol from the plasma membrane.[5]

Mechanism of Action:

MβCD has a high affinity for cholesterol and effectively extracts it from the plasma membrane, thereby disrupting the structure and function of lipid rafts.[7] This acute depletion allows for the investigation of cellular processes that are dependent on the integrity of these microdomains.

Diagram: Mechanism of MβCD-mediated Cholesterol Depletion

Caption: MβCD sequesters cholesterol from the plasma membrane into its hydrophobic cavity.

Experimental Design: A Roadmap to Reliable Results

The success of any experiment using MβCD hinges on careful planning and the inclusion of appropriate controls. The concentration of MβCD and the duration of treatment are critical parameters that must be optimized for each cell type to achieve significant cholesterol depletion without inducing cytotoxicity.[8][9]

Optimizing MβCD Concentration and Incubation Time

The optimal MβCD concentration and incubation time can vary significantly between different cell types.[8] It is crucial to perform a dose-response and time-course experiment to determine the ideal conditions for your specific cell line.

| Parameter | General Range | Considerations |

| MβCD Concentration | 1 mM - 10 mM | Higher concentrations can lead to cytotoxicity.[10][11] Start with a range of concentrations to determine the optimal balance between cholesterol depletion and cell viability.[5] |

| Incubation Time | 15 min - 60 min | Longer incubation times can increase cholesterol depletion but also the risk of off-target effects and cell death.[5] |

| Temperature | 37°C | Incubation at 37°C is standard for most cell culture experiments.[5] |

Table 1: Example MβCD Treatment Conditions for Different Cell Lines

| Cell Line | MβCD Concentration | Incubation Time | Approximate Cholesterol Depletion | Reference |

| Jurkat T cells | 2.5 mM | 15 min | ~30-40% | [5] |

| 3T3-L1 Adipocytes | 4 mM | Not Specified | Significant | [7] |

| COS-7 | 10 mM | 20-30 min | Significant | [12] |

| HeLa | 5 mM | 60 min | Significant | [13] |